Product packaging for Dimethyl chlorophosphate(Cat. No.:CAS No. 813-77-4)

Dimethyl chlorophosphate

Cat. No.: B043699
CAS No.: 813-77-4
M. Wt: 144.49 g/mol
InChI Key: NGFFLHMFSINFGB-UHFFFAOYSA-N
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Description

Dimethyl chlorophosphate is a highly reactive and versatile organophosphorus reagent primarily employed as a key building block in chemical synthesis. Its principal research value lies in its role as a phosphorylating agent, effectively introducing the dimethyl phosphate (PO(OMe)₂) group into target molecules. This compound is extensively used in the synthesis of oligonucleotides, where it serves as a critical precursor for phosphotriester and phosphoramidite methodologies, enabling the construction of DNA and RNA backbones. Furthermore, it finds significant application in the preparation of prodrugs, insecticides, and flame retardants, as well as in the synthesis of other organophosphate esters and phosphonic acid derivatives. The mechanism of action involves the nucleophilic displacement of the chloride anion by alcohols, phenols, or amines, resulting in the formation of new phosphorus-oxygen or phosphorus-nitrogen bonds. Researchers value this compound for its high reactivity and selectivity in controlled laboratory settings, making it an indispensable tool for advancing studies in medicinal chemistry, agrochemical development, and materials science. Due to its reactivity and toxicity, it must be handled with appropriate safety precautions under controlled conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6ClO3P B043699 Dimethyl chlorophosphate CAS No. 813-77-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[chloro(methoxy)phosphoryl]oxymethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C2H6ClO3P/c1-5-7(3,4)6-2/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGFFLHMFSINFGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90231043
Record name Phosphorochloridic acid, dimethyl ester
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Molecular Weight

144.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

813-77-4
Record name Phosphorochloridic acid, dimethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorochloridic acid, dimethyl ester
Source EPA DSSTox
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Record name DIMETHYL CHLOROPHOSPHATE
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Synthetic Methodologies and Strategies for Dimethyl Chlorophosphate

Established Synthetic Pathways for Chlorophosphate Derivatives

The synthesis of dimethyl chlorophosphate is often situated within the broader context of preparing dialkyl chlorophosphates. These compounds serve as highly reactive and versatile intermediates for the creation of a wide array of organophosphorus molecules, including phosphate (B84403) esters and phosphoramidates. wikipedia.orgwikipedia.org

The Atherton-Todd reaction, first described in 1945, is a foundational method for converting dialkyl phosphites into dialkyl chlorophosphates. wikipedia.org The reaction classically involves treating a dialkyl phosphite (B83602), such as dimethyl phosphite, with carbon tetrachloride in the presence of a base, typically a tertiary amine. wikipedia.orgbeilstein-journals.org The resulting this compound is often highly reactive and may be used in situ for subsequent reactions with nucleophiles like alcohols or amines. wikipedia.orgwikipedia.org

The mechanism of the Atherton-Todd reaction has been a subject of considerable study. The initially proposed pathway suggested the formation of the dialkyl chlorophosphate as a key intermediate species. beilstein-journals.org A common understanding of the mechanism involves the deprotonation of the dialkyl phosphite by the amine base to form a dialkyl phosphite anion. bas.bg This anion then acts as a nucleophile, attacking the chlorine atom of carbon tetrachloride to produce the dialkyl chlorophosphate and a trichloromethanide anion. bas.bgrsc.org

An alternative mechanistic view suggests that the initial step is the formation of a salt between the amine and carbon tetrachloride, [amine·Cl]⁺CCl₃⁻. rsc.org The trichloromethanide anion then deprotonates the dialkyl H-phosphonate, and the resulting phosphonate (B1237965) anion reacts with the chlorine cation to yield the dialkyl chlorophosphate. rsc.org

To improve reaction rates, safety, and efficiency, the original Atherton-Todd conditions have been extensively modified. A significant area of development has been the replacement of carbon tetrachloride, a toxic and environmentally harmful reagent, with other halogenating agents. beilstein-journals.org Bromotrichloromethane (CBrCl₃), for instance, has been shown to increase reaction rates. beilstein-journals.org Other alternatives that have been successfully employed include N-chlorosuccinimide (NCS), trichloroisocyanuric acid, and sulfuryl chloride. researchgate.netnih.gov

Catalytic systems have also evolved significantly. While early reactions used stoichiometric amounts of base, catalytic approaches are now favored. Organocatalysts, such as hydrospirophosphoranes, have been introduced as alternatives to traditional systems. beilstein-journals.org More recently, highly sophisticated bifunctional catalysts, including dipeptide-phosphonium salts, have been designed. researchgate.netresearchgate.net These catalysts can offer synergistic activation through ion-pairing and hydrogen-bonding interactions, leading to enhanced reactivity and selectivity, particularly in asymmetric variants of the reaction. researchgate.net A phosphoryl radical-initiated Atherton-Todd-type reaction has also been developed, using air as the initiator and chloroform (B151607) as the halogenating agent, which proceeds under very mild conditions. rsc.org

Table 1: Selected Reactant and Catalyst Systems in Atherton-Todd Type Reactions

H-Phosphonate Source Halogenating Agent Catalyst/Base System Key Finding Reference(s)
Dimethyl Phosphite Carbon Tetrachloride Triethylamine (B128534) (catalytic) Classic conditions for dialkyl chlorophosphate synthesis. beilstein-journals.orgbas.bg
Dibenzyl Phosphite Bromotrichloromethane Potassium Hydroxide Increased reaction rates observed compared to CCl₄. beilstein-journals.org
Dialkyl H-phosphonates Trichloroisocyanuric Acid Base-free Efficient and safe alternative to CCl₄ for phosphoroamidate synthesis. nih.govresearchgate.net
H-Phosphinates N-Chlorosuccinimide N/A Environmentally benign chlorinating agent, high yield and selectivity. researchgate.net
H-Phosphinates/H-Phosphonates Chloroform Air (radical initiator) Mild, efficient phosphorylation of alcohols, phenols, and amines. rsc.org
Diarylphosphine Oxides Carbon Tetrachloride Thiourea Phosphonium (B103445) Salt Effective for atroposelective synthesis of chiral phosphates. researchgate.net

The outcome of the Atherton-Todd reaction is highly dependent on the specific conditions employed. The choice of base, solvent, and the structure of the phosphite itself are critical variables that can be tuned to optimize the yield and selectivity of the desired chlorophosphate product.

Base and Solvent: The base plays a crucial role, not only in the primary reaction mechanism but also in influencing side reactions. The use of a tertiary amine like triethylamine is standard. beilstein-journals.org However, in certain applications, other bases such as diisopropylethylamine (DIPEA) have been used, sometimes in conjunction with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), to achieve better yields. beilstein-journals.org The solvent can also impact the reaction pathway; for example, conducting the reaction under strictly aprotic conditions can alter the stability of intermediates like the trichloromethanide anion. beilstein-journals.org

Substrate Structure: The nature of the alkyl groups on the dialkyl phosphite can significantly affect the reaction's efficiency. Research has shown that phosphites with shorter alkyl chains, such as dimethyl phosphite or diethyl phosphite, tend to give better yields in certain Atherton-Todd type reactions compared to those with bulkier groups. beilstein-journals.org The particular reactivity of methyl esters of phosphate or phosphonate has been noted, as the methyl group can be susceptible to dealkylation by amines like triethylamine. beilstein-journals.org

Table 2: Effect of Reaction Parameters on Atherton-Todd Reaction Outcomes

Parameter Variation Observed Effect Reference(s)
Halogenating Agent CCl₄ vs. CBrCl₃ CBrCl₃ generally leads to faster reaction rates. beilstein-journals.org
Phosphite Alkyl Group Shorter vs. Longer Chains Shorter alkyl chains (e.g., methyl, ethyl) often result in higher yields. beilstein-journals.org
Base Triethylamine vs. DIPEA/DMAP DIPEA/DMAP system can improve yields for specific substrates (e.g., phenols). beilstein-journals.org
Conditions Protic vs. Aprotic Aprotic conditions can influence the reaction mechanism and intermediate stability. beilstein-journals.org
Catalyst Amine Base vs. Phosphonium Salt Advanced phosphonium salt catalysts can enable highly enantioselective transformations. researchgate.netacs.org

Beyond the Atherton-Todd framework, other synthetic strategies exist for chlorination and phosphorylation. The search for safer and more environmentally benign processes has driven the development of chlorine-free approaches to organophosphorus compounds. springerprofessional.de

For chlorination, the use of N-chlorosuccinimide (NCS) has been demonstrated as an effective and milder alternative to carbon tetrachloride for converting H-phosphinates and H-phosphonates into their corresponding chloro-derivatives with high yield and selectivity. researchgate.net

More broadly, alternative phosphorylation methods are emerging that bypass the need for chlorinating agents altogether. These include strategies based on the chemistry of phosphinates (compounds with a P-H or P-C bond) which can offer improved stability and lower toxicity compared to traditional phosphorus trichloride-based syntheses. nih.gov Another modern approach involves the use of P(V) reagents. For instance, an operationally simple method for the direct phosphorylation of alcohols has been developed using a P(V)-based platform, highlighting a move towards more chemoselective and scalable processes that avoid harsh reagents. acs.orgacs.org Radical phosphorylation has also become a powerful strategy for constructing organophosphorus compounds under mild conditions, often mediated by photochemistry or electrochemistry. oaepublish.com

The Atherton-Todd Reaction and its Contemporary Variants

Optimized Reactant Systems and Catalytic Architectures

Advanced Synthetic Techniques in this compound Chemistry

While this compound itself is an achiral molecule, advanced synthetic techniques developed in the broader field of organophosphorus chemistry are relevant, particularly those focusing on stereocontrol.

The development of stereocontrolled methods for creating chiral phosphorus centers is a significant area of modern organic synthesis. unl.pt Asymmetric versions of the Atherton-Todd reaction have been developed that allow for the synthesis of optically active organophosphorus compounds. beilstein-journals.org These reactions often proceed with a complete inversion of stereochemistry at the phosphorus atom. beilstein-journals.org

Success in these stereocontrolled syntheses relies on two main strategies: the use of chiral auxiliaries or the application of chiral catalysts. For example, optically active products have been obtained with high yields and stereoinversion by using chiral starting materials like menthyl-based H-phosphinates. beilstein-journals.org

Alternatively, chiral catalysts can induce stereoselectivity. Bifunctional phosphonium salt catalysts have been engineered to control the stereochemical outcome of Atherton-Todd type reactions, enabling the synthesis of axially chiral olefins and biaryls with excellent enantioselectivity. researchgate.netacs.org These advanced catalytic systems can differentiate between enantiomers in a kinetic resolution process or control the formation of a chiral axis, demonstrating a high level of sophistication in modern organophosphorus synthesis. researchgate.netacs.org

Development of One-Pot Procedures Involving Chlorophosphate Intermediates

The development of one-pot synthetic procedures represents a significant advancement in chemical efficiency, minimizing waste, and simplifying reaction protocols. In the context of organophosphorus chemistry, one-pot methodologies that involve the in-situ generation of chlorophosphate intermediates, such as this compound, are of particular interest for the synthesis of various phosphorylated molecules. These strategies circumvent the need to handle the often reactive and sensitive chlorophosphate reagents directly.

Research has demonstrated the viability of generating this compound in situ from stable precursors, followed by its immediate reaction with a nucleophile within the same reaction vessel. A notable example is the one-pot synthesis of phosphoramidates from dialkyl H-phosphonates. In this procedure, dimethyl H-phosphonate is chlorinated to produce this compound, which is then reacted with an amine to yield the desired phosphoramidate (B1195095).

A study by Gupta et al. detailed a one-pot process for the synthesis of phosphoramidates. mdpi.com This method involves the chlorination of a dialkyl H-phosphonate, including dimethyl H-phosphonate, using trichloroisocyanuric acid (TCCA). The resulting this compound intermediate is then treated with a primary or secondary amine in the presence of a base like triethylamine to afford the corresponding phosphoramidate. This approach provides a convenient and efficient route to these compounds, with reported yields for some derivatives being quite high. For instance, the reaction of in-situ generated diethyl chlorophosphate with diethylamine (B46881) and propylamine (B44156) resulted in isolated yields of 79%. mdpi.com While specific yield data for the dimethyl analogue was presented as conversion rates determined by ³¹P NMR spectroscopy, the methodology highlights a successful one-pot strategy. mdpi.com

The general scheme for this one-pot reaction can be represented as follows:

(CH₃O)₂P(O)H + TCCA → [(CH₃O)₂P(O)Cl] → (CH₃O)₂P(O)NR¹R²

This in-situ generation and subsequent reaction of the chlorophosphate intermediate are crucial for the efficiency of the one-pot synthesis.

Another instance of utilizing this compound in a sequential, though not strictly one-pot, synthesis is in the preparation of complex molecules like cyclophostin. nih.gov In this multi-step synthesis, this compound is used directly to phosphorylate a 2-acetyl butyrolactone derivative. nih.gov While part of a larger synthetic route, this demonstrates the utility of this compound as a phosphorylating agent for specific substrates.

Research Findings on One-Pot Phosphoramidate Synthesis

The following table summarizes the findings from a study on the one-pot synthesis of phosphoramidates where the chlorophosphate intermediate was generated in situ. The data for dimethyl phosphite is presented as NMR conversion, while isolated yields are provided for the closely related diethyl analogue to illustrate the efficacy of the general method. mdpi.com

Dialkyl H-phosphonateAmineProductConversion/Yield (%)
Dimethyl H-phosphonateMethylamine(CH₃O)₂P(O)NHCH₃82 (NMR Conversion)
Dimethyl H-phosphonateEthylamine(CH₃O)₂P(O)NHCH₂CH₃92 (NMR Conversion)
Dimethyl H-phosphonatePropylamine(CH₃O)₂P(O)NH(CH₂)₂CH₃88 (NMR Conversion)
Diethyl H-phosphonateDiethylamine(C₂H₅O)₂P(O)N(CH₂CH₃)₂79 (Isolated Yield)
Diethyl H-phosphonatePropylamine(C₂H₅O)₂P(O)NH(CH₂)₂CH₃79 (Isolated Yield)

Reaction Mechanisms and Kinetic Studies of Dimethyl Chlorophosphate

Mechanistic Investigations of Formation Reactions

The formation of dimethyl chlorophosphate is most notably achieved through the Atherton-Todd reaction, a process that converts dialkyl phosphites into dialkyl chlorophosphates. wikipedia.org This reaction typically involves a dialkyl phosphite (B83602), a base (commonly a tertiary amine), and a chlorine source, with carbon tetrachloride being the classic reagent. wikipedia.orgsioc-journal.cn

The mechanism of the Atherton-Todd reaction has been a subject of detailed investigation, leading to several proposed pathways. beilstein-journals.orgresearchgate.net Initial studies by Atherton and Todd considered two possibilities: one proceeding through a dialkyl trichloromethylphosphonate intermediate and a second involving the formation of a dialkyl chlorophosphate intermediate. beilstein-journals.org The latter is now more widely accepted. beilstein-journals.org A significant advancement was made by Steinberg, who demonstrated that the reaction could proceed with only catalytic amounts of a trialkylamine and proposed two potential initial steps: a nucleophilic attack of the deprotonated phosphite on carbon tetrachloride or an initial reaction between the base and carbon tetrachloride. beilstein-journals.org

More recent and detailed mechanistic proposals have emerged. One prominent theory suggests that the first step is the formation of a salt between the amine base and carbon tetrachloride, yielding a complex like [amine·Cl]⁺[CCl₃]⁻. rsc.orgdntb.gov.ua Another pathway, supported by computational studies, posits that a tertiary amine first dealkylates the dimethyl phosphite. wikipedia.orgbeilstein-journals.org The resulting salt then deprotonates a second molecule of dimethyl phosphite, which subsequently reacts with the chlorine source to form this compound. wikipedia.orgbeilstein-journals.org

A central feature across the proposed mechanisms is the generation of a dialkyl phosphonate (B1237965) anion, [(CH₃O)₂P(O)]⁻, which acts as the key nucleophile. rsc.org This anion is formed by the deprotonation of dimethyl phosphite by a base. rsc.orgbas.bg In the pathway involving the [amine·Cl]⁺[CCl₃]⁻ salt, the highly reactive trichloromethanide anion ([CCl₃]⁻) serves as the base to deprotonate the phosphite, forming chloroform (B151607) and the phosphonate anion. rsc.orgdntb.gov.ua This phosphonate anion then attacks the electrophilic chlorine of the [amine·Cl]⁺ cation to furnish the final this compound product. rsc.org

The reaction involves several transient intermediates whose characterization has been aided by computational analysis. The dialkyl phosphonate anion is a crucial, fleeting species. bas.bg Some variations of the mechanism also consider the formation of transient pentacoordinated phosphorane intermediates during the reaction sequence. bas.bgsapub.org

The choice of amine base is critical to the reaction's progression and can influence the operative mechanism. wikipedia.orgbeilstein-journals.org The amine's primary role is to facilitate the deprotonation of the P-H bond in dimethyl phosphite, a step essential for generating the nucleophilic phosphonate anion. bas.bg The basicity of the amine dictates its efficiency in this proton abstraction. Computational models have utilized ammonia (B1221849) as a model base to theoretically explore this activation step. bas.bgacs.org

The nucleophilicity of the amine, as opposed to its basicity, can also play a role, as seen in the proposed mechanism involving initial dealkylation of the phosphite ester. beilstein-journals.org Furthermore, the order of reagent addition can significantly impact the reaction. For instance, the pre-mixing of cyclohexylamine (B46788) and dimethyl phosphite was observed to lead to the formation of a salt, underscoring the direct interaction between the amine and the phosphite substrate. beilstein-journals.org The distinction between using a sterically hindered, non-nucleophilic base versus a more nucleophilic amine can therefore guide the reaction down different mechanistic pathways. beilstein-journals.org

Computational chemistry has been an invaluable tool for dissecting the complex and often competing pathways of the Atherton-Todd reaction. bas.bg Ab initio molecular orbital theory has been applied to explore alternative reaction pathways and characterize the structures of reactants, intermediates, and transition states. bas.bgacs.org

Studies have employed methods such as the Hartree-Fock level of theory with basis sets like 6-31+G* (HF/6-31+G*), often coupled with Møller-Plesset (MP2) perturbation theory to account for electron correlation effects. beilstein-journals.orgbas.bgacs.org These calculations have provided insights into the geometries of species like dimethyl phosphonate, this compound, and their corresponding anions. bas.bgacs.org By locating the transition structures for various steps, these theoretical models can explain experimentally observed phenomena, such as the reactivity order of different halogenated methanes (CCl₄ > CFCl₃ > CF₂Cl₂). beilstein-journals.orgbas.bg For example, computational work by Roundhill and colleagues supported a mechanism for dimethyl phosphite that begins with dealkylation by the amine, followed by deprotonation and subsequent reaction with CCl₄. beilstein-journals.org

Computational Study FocusTheoretical Methods UsedKey FindingsReference
Atherton-Todd Reaction MechanismAb initio, HF/6-31+G, MP2Provided a new proposed mechanism, analyzed transition structures, and explained the experimental reactivity order of chlorofluoromethanes. bas.bgacs.org
Mechanism with Dimethyl PhosphiteHF-6.31G, MP2Supported a mechanism involving initial dealkylation of the phosphite by the amine base. beilstein-journals.org
Nucleophilic Substitution on Dimethyl ChlorothiophosphateMO TheoryModeled front- and back-side nucleophilic attacks on a related phosphorus center. acs.org

Detailed Pathways in Atherton-Todd Reaction Mechanisms

Nucleophilic Attack and Transient Intermediate Characterization

Reactivity Profiles and Transformation Mechanisms

This compound, once formed, is a highly reactive intermediate that serves as a potent phosphorylating agent. wikipedia.orgbeilstein-journals.org Its reactivity is dominated by the susceptibility of the phosphorus center to nucleophilic attack, leading to the displacement of the chloride leaving group.

The core transformation of this compound involves nucleophilic substitution at the phosphorus atom. acs.org This reaction is fundamental to its application in synthesis, allowing for the formation of various organophosphorus compounds. A wide range of nucleophiles, including alcohols, phenols, amines, and water, can readily react with this compound. beilstein-journals.org

The mechanism of this substitution can be either concerted, occurring in a single step through a pentacoordinate transition state, or stepwise, involving the formation of a trigonal bipyramidal pentacoordinate intermediate. sapub.orgscispace.com A key stereochemical feature of this reaction is that it typically proceeds with an inversion of configuration at the phosphorus center, which is indicative of a backside nucleophilic attack. beilstein-journals.orgsapub.org

Kinetic studies on analogous dialkyl chlorophosphates provide quantitative insight into this reactivity. For instance, the solvolysis of diethyl chlorophosphate demonstrates a clear difference in reaction rates depending on the identity of the nucleophile. These findings highlight the electrophilic nature of the phosphorus center in dialkyl chlorophosphates and its sensitivity to the nucleophile's strength. beilstein-journals.org Steric hindrance around the phosphorus atom can dramatically reduce the rate of substitution, as evidenced by the much slower pyridinolysis rate of the bulky bis(2,6-dimethylphenyl) chlorophosphate compared to its non-sterically hindered counterparts. sapub.orgkoreascience.kr

Second-Order Rate Constants for Solvolysis of Diethyl Chlorophosphate
NucleophileRate Constant (L mol⁻¹s⁻¹)
Water0.35 x 10⁻⁴
Ethanol (B145695)0.12 x 10⁻⁵
Phenol0.38 x 10⁻³
Diethylamine (B46881)0.28 x 10⁻¹
Data adapted from Corriu et al. as cited in beilstein-journals.org.

Nucleophilic Substitution Reactions at the Phosphorus Center

Comparative Analysis of Concerted Versus Stepwise Mechanisms

Nucleophilic substitution at the phosphorus center of this compound can theoretically proceed through two primary mechanisms: a single-step concerted process with a pentacoordinate transition state or a multi-step process involving a trigonal bipyramidal pentacoordinate intermediate. scispace.comsapub.org For organophosphorus compounds with a proficient leaving group, such as the chloride in this compound, the reaction typically favors a concerted mechanism, analogous to an S_N_2 reaction. sapub.org In this pathway, the nucleophile attacks the phosphorus atom, and the leaving group departs simultaneously through a single transition state. sapub.org

However, the reaction mechanism can be influenced by the solvent. A shift from a concerted to a stepwise mechanism can be observed when the reaction is conducted in solvents capable of stabilizing the charged, pentacoordinate intermediate, such as certain ionic liquids. rsc.org Theoretical studies using molecular orbital (MO) calculations on the reaction of this compound with ammonia have indicated that both front-side and back-side nucleophilic attacks can occur competitively, further highlighting the nuanced nature of the transition state. researchgate.net The change of the leaving group from chloride to one with a poorer leaving ability, such as isothiocyanate, can also induce a change in mechanism from a concerted process to a stepwise one. sapub.org

Solvent Effects and Application of Grunwald-Winstein Equation

The influence of the solvent on the solvolysis rate of this compound has been quantitatively analyzed using the extended Grunwald-Winstein equation. niu.edu This equation, log(k/k₀) = lN_T + mY_Cl, correlates the specific rate constant (k) in a given solvent with the solvent's nucleophilicity (N_T) and ionizing power (Y_Cl). niu.edunumberanalytics.com The parameters l and m represent the sensitivity of the reaction to changes in solvent nucleophilicity and ionizing power, respectively. niu.edu

For the solvolysis of this compound, a multiple regression analysis yielded l and m values that provide insight into the transition state of the rate-determining step. niu.edu

Grunwald-Winstein Parameters for the Solvolysis of this compound
Compoundl (Sensitivity to Nucleophilicity)m (Sensitivity to Ionizing Power)Proposed Mechanism
This compound1.270.47Bimolecular with high solvent nucleophilic assistance

The relatively high l value of 1.27 indicates that the reaction rate is strongly dependent on the nucleophilicity of the solvent. niu.edu The moderate m value of 0.47 suggests that the development of positive charge at the phosphorus center in the transition state is significant, but less so than in a purely dissociative (S_N_1-type) mechanism. niu.edu This combination of parameters strongly supports a bimolecular, associative mechanism where bond-making to the nucleophilic solvent is highly advanced in the transition state. niu.edu

Quantitative Structure-Activity Relationships and Substituent Effects on Reaction Rates

Quantitative structure-activity relationship (QSAR) studies and linear free-energy relationships, such as the Hammett equation, are powerful tools for understanding how substituents influence the reaction rates of organophosphorus compounds. nih.govscience.gov While specific QSAR models for this compound are not extensively detailed, principles derived from related phosphonates can be applied. nih.gov The reactivity of the phosphorus center is sensitive to a combination of electronic, steric, and hydrophobic effects from its substituents. nih.gov

The electronic properties of substituents on the phosphate (B84403) ester moiety can significantly alter the electrophilicity of the phosphorus atom. Electron-withdrawing groups are expected to increase the positive charge on the phosphorus, making it more susceptible to nucleophilic attack, thereby increasing the reaction rate. Conversely, electron-donating groups would decrease the rate. The Hammett equation can be used to correlate these electronic effects with reaction rate constants. science.gov

Influence of Substituent Properties on Reaction Rates of Organophosphates
Substituent PropertyEffect on Reaction RateRationale
Electron-WithdrawingIncreaseIncreases electrophilicity of the phosphorus center.
Electron-DonatingDecreaseDecreases electrophilicity of the phosphorus center.
Steric HindranceDecreaseHinders nucleophilic approach to the reaction center.

These relationships demonstrate that a predictive understanding of reactivity can be achieved by quantifying the physicochemical properties of substituents. nih.govrsc.org

Hydrolytic and Solvolytic Decomposition Pathways

The decomposition of this compound via hydrolysis and solvolysis is a critical aspect of its environmental fate and detoxification. These pathways can be uncatalyzed or catalyzed by various materials.

Role of Bridged Hydroxyl Groups in Catalytic Decomposition

The decomposition of this compound can be significantly enhanced by catalytic surfaces, particularly those of metal oxides and hydroxides like zirconium (hydr)oxide. researchgate.net Studies have shown that the decomposition on these surfaces is not merely simple hydrolysis but a catalytically driven process. A key mechanistic feature is the role of bridged hydroxyl (b-OH) groups on the oxide surface. researchgate.net The decomposition of this compound on zirconium (hydr)oxide proceeds through the consumption of these bridged hydroxyl groups. researchgate.net This interaction leads to the formation of surface-bound dimethyl phosphonate (DMHP) and a methoxy (B1213986) group bound to the zirconium center, as identified by spectroscopic methods. researchgate.net In addition to this pathway, a more conventional hydrolytic decomposition route can also occur, especially on surfaces that have been treated to increase porosity and surface area. researchgate.net

Kinetics and Thermodynamics of Solvolysis in Mixed Solvents

The kinetics of this compound solvolysis have been investigated in a variety of pure and binary solvent mixtures. niu.edu The thermodynamic parameters of activation, including the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide further mechanistic insights. For related chlorophosphate compounds, these parameters have been shown to be highly sensitive to the solvent system. rsc.org

For instance, in the aminolysis of a similar chlorophosphate, a significant difference in activation parameters was observed between reactions in aqueous ethanol and those in ionic liquids. rsc.org

Activation Parameters for the Reaction of a Chlorophosphate in Different Solvents. rsc.org
SolventEa (kcal mol-1)ΔH (kcal mol-1)ΔS (cal K-1mol-1)
[Bmim]BF4 (Ionic Liquid)4.26 ± 0.63.65 ± 0.6-43.7 ± 11
[Bmim]DCA (Ionic Liquid)3.61 ± 0.23.01 ± 0.2-44.1 ± 14
44 w% EtOH:H2O13.9 ± 1.513.5 ± 1.5-14.4 ± 2.5

The significantly more negative entropies of activation in ionic liquids suggest a more ordered transition state compared to that in aqueous ethanol. rsc.org This is consistent with a charge-separated transition state that is more strongly solvated by the ionic medium, which aligns with a shift towards a more stepwise character. rsc.org The lower activation enthalpies in the ionic liquids also point to substantial stabilization of the transition state by the solvent. rsc.org

Oxidative Transformations and Radical-Initiated Reactions

Beyond nucleophilic substitution and solvolysis, this compound can undergo transformations initiated by oxidative species and radicals. Studies on closely related organophosphorus compounds, such as diisopropyl methylphosphonate (B1257008) (DIMP) and dimethyl methylphosphonate (DMMP), provide a model for these reactions. uchicago.edu

The oxidative destruction of these compounds can be initiated by atomic oxygen, O(³P), in a process that begins with a radical hydrogen abstraction from one of the alkyl (methyl) groups. uchicago.edu This initial step generates a carbon-centered radical on the phosphonate molecule. uchicago.edu This radical intermediate can then undergo a cascade of secondary reactions with other species present, such as hydroxyl radicals or molecular oxygen. uchicago.edu These subsequent reactions can lead to the formation of a complex mixture of oligomeric and polymeric products, as well as the uptake of oxygen into the remaining film, creating new hydrogen bonding opportunities with the phosphoryl group. uchicago.edu This radical-initiated pathway is a potential route for the atmospheric degradation and deliberate decontamination of such organophosphorus compounds. uchicago.edu

Applications of Dimethyl Chlorophosphate in Contemporary Organic Synthesis and Chemical Transformations

Phosphorylation of Diverse Organic Substrates

Dimethyl chlorophosphate is a key reagent for introducing a dimethyl phosphate (B84403) group onto various organic substrates. This process, known as phosphorylation, is fundamental in the synthesis of biologically relevant molecules and in modifying the reactivity of organic compounds.

Enol Phosphate Formation from Carbonyl Compounds

This compound is instrumental in the synthesis of enol phosphates from carbonyl compounds. This transformation typically involves the reaction of a metal enolate, generated from a carbonyl compound, with this compound. lookchem.comscientificlabs.ie The resulting enol phosphates are valuable intermediates in organic synthesis.

For instance, this compound can be used to prepare (E)-3-cyanophosphoenolpyruvate by reacting it with the potassium enolate of ethyl cyanopyruvate. lookchem.comscientificlabs.ie The stereochemical outcome of the phosphorylation of enolates can often be controlled by the reaction conditions. For example, in the phosphorylation of acetyl butyrolactone with this compound, the use of sodium hydride as a base in tetrahydrofuran (B95107) (THF) selectively produces the Z-isomer of the enol phosphate. nih.gov In contrast, employing a bulkier, non-nucleophilic base like N,N-diisopropylethylamine (Hünig's base) in dichloromethane (B109758) leads to the preferential formation of the E-isomer. nih.gov

The general strategy involves the deprotonation of a β-keto ester or a similar carbonyl compound to form a chelated sodium enolate, which is then trapped with this compound to yield the corresponding enol phosphate. orgsyn.org This method has been applied in the total synthesis of natural products, where the regioselective formation of an enol phosphate is a crucial step. researchgate.netthieme-connect.com

Carbonyl SubstrateBase/SolventProduct StereochemistryReference
Acetyl butyrolactoneSodium hydride / THFZ-isomer nih.gov
Acetyl butyrolactoneN,N-Diisopropylethylamine / CH2Cl2E-isomer nih.gov
β-keto estersSodium hydride / Diethyl etherZ (trans) isomer orgsyn.org
β-keto estersTriethylamine (B128534) / HMPAE (cis) isomer orgsyn.org

Synthesis of Mono- and Diphosphate (B83284) Esters

This compound is also employed in the synthesis of mono- and diphosphate esters of various organic molecules. lookchem.comscientificlabs.ie This is particularly relevant in the preparation of biologically important phosphate esters. For example, it has been used in the synthesis of mono- and diphosphate esters of 2-arachidonyl glyceryl ether. lookchem.comscientificlabs.ie The process can be tailored to achieve either monophosphorylation or diphosphorylation depending on the stoichiometry and reaction conditions. In the synthesis of phosphorylated BINOL derivatives, using one equivalent of this compound with (R)-BINOL in the presence of triethylamine yields the monophosphorylated product. nih.gov To obtain the diphosphate, (R)-BINOL is first treated with two equivalents of a strong base like lithium diisopropylamide (LDA) to form the dianion, which then reacts with two equivalents of this compound. nih.gov

Phosphorylation of N-Heterocycles, Alcohols, and Amines

The utility of this compound extends to the phosphorylation of a variety of other nucleophiles, including N-heterocycles, alcohols, and amines.

N-Heterocycles: N-heterocyclic compounds, such as indolecarbaldehyde, substituted benzimidazoles, and methylimidazole, can be efficiently phosphorylated with diethyl chlorophosphate at room temperature using a base like an alkali carbonate or triethylamine. tandfonline.comtandfonline.com While the specific use of this compound for these exact heterocycles is not detailed in the provided context, the principle of the reaction is transferable.

Alcohols: The phosphorylation of alcohols using this compound is a common transformation. jst.go.jp A method for the amine-free phosphorylation of various primary and secondary alcohols has been developed using 4-methylpyridine (B42270) N-oxide and 4 Å molecular sieves, where this compound can be used as the phosphorylating agent, providing the phosphorylated product in high yield. jst.go.jp This method is mild and can be applied to substrates that are sensitive to acid or base. jst.go.jp For example, the reaction of an alcohol with this compound in the presence of 4-methylpyridine N-oxide and 4 Å molecular sieves resulted in an 88% yield of the corresponding dimethyl phosphate ester. jst.go.jp

Amines: While direct phosphorylation of amines with this compound is a plausible reaction, the provided information highlights a more general procedure for converting amines into phosphoesters. orgsyn.org This involves the initial formation of a phosphoramidate (B1195095) by reacting the amine with a chlorophosphate, followed by further transformations. orgsyn.org The direct reaction of amines with chlorophosphates is a key step in the synthesis of phosphoramidates. mdpi.com

Chemoselective Phosphorylation Strategies for Polyols and Diols

Achieving selective phosphorylation of one hydroxyl group in the presence of others within a polyol or diol is a significant challenge in organic synthesis. Recent advancements have demonstrated the utility of this compound in such chemoselective transformations.

A method utilizing hemiboronic acid catalysis allows for the direct, selective, and catalytic monophosphorylation of diols and complex polyols. rsc.orgnih.gov This approach has been successfully applied to a variety of acyclic and cyclic diols, as well as the site-selective functionalization of polyols like saccharides. nih.gov While the specific examples in the provided context often use diphenyl chlorophosphate, the principle is applicable to other dialkyl chlorophosphates like this compound. jst.go.jp

In an organocatalytic approach, 4-methylpyridine N-oxide has been shown to be effective for the chemoselective phosphorylation of diols and polyols. jst.go.jp For instance, the primary alcohol in 1,5-hexanediol (B1582509) was selectively converted to the phosphate in good yield and with good regioselectivity. jst.go.jp Similarly, treatment of octyl-β-D-glucopyranoside under dilute conditions led to the 6-O-phosphorylated product with good regioselectivity. jst.go.jp

Polyol/Diol SubstrateCatalyst/Reagent SystemSelectivityReference
1,5-Hexanediol4-Methylpyridine N-oxide, 4 Å MS, Diphenyl chlorophosphateGood regioselectivity for primary alcohol jst.go.jp
Octyl-β-D-glucopyranoside4-Methylpyridine N-oxide, 4 Å MS, Diphenyl chlorophosphateGood regioselectivity for 6-O-phosphorylation jst.go.jp
Acyclic and Cyclic Diols/PolyolsHemiboronic acid, N,N-Diisopropylethylamine, Dialkyl chlorophosphateSelective monophosphorylation rsc.orgnih.govresearchgate.net

Utility as a Coupling and Dehydrating Reagent

Beyond phosphorylation, this compound and its analogues serve as effective reagents for other important chemical transformations, notably the dehydration of primary amides to nitriles.

Dehydration of Primary Amides to Nitriles

The conversion of primary amides to nitriles is a fundamental transformation in organic synthesis. sid.irresearchgate.netresearchgate.net Diethyl chlorophosphate, a close analogue of this compound, has been reported as an efficient reagent for this dehydration. sid.irresearchgate.net The reaction proceeds by heating the primary amide with diethyl chlorophosphate, and can be carried out either in a solvent like toluene (B28343) or under solvent-free conditions. sid.ir This method is applicable to both primary alkyl and aryl amides, affording the corresponding nitriles in good to excellent yields with short reaction times. sid.irresearchgate.net

The proposed mechanism involves the initial reaction of the primary amide with the chlorophosphate to form a phosphate intermediate. sid.ir This intermediate then eliminates diethyl hydrogen phosphate to yield the nitrile. sid.ir A related system using ethyl dichlorophosphate (B8581778) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has also been shown to be a mild and highly effective dehydrating agent for converting primary amides to nitriles. sci-hub.stnih.gov

Amide Substrate TypeReagentConditionsOutcomeReference
Primary alkyl and aryl amidesDiethyl chlorophosphateToluene, reflux or Solvent-free, 120 °CGood to excellent yields of nitriles sid.ir
Primary amidesEthyl dichlorophosphate / DBU-High yields of nitriles sci-hub.st

Application in Coupling Reactions for Complex Molecule Synthesis (e.g., Cephalosporin (B10832234) Derivatives)

The synthesis of complex molecules, particularly in the pharmaceutical field, often relies on the efficient formation of amide bonds. Dialkyl chlorophosphates, such as this compound, have emerged as effective coupling reagents for this purpose, notably in the preparation of semi-synthetic cephalosporin antibiotics. tandfonline.com

The process involves the activation of a carboxylic acid, for instance, the side chain acid like 2-(2-aminothiazol-4-yl)-2-syn-methoxyimino acetic acid (ATA), by reacting it with this compound in the presence of a tertiary amine base. This reaction forms a highly reactive acyloxy diethyl enol phosphate intermediate. tandfonline.com This active ester intermediate then readily couples with the amino group at the C-7 position of the 7-aminocephalosporanic acid (7-ACA) nucleus to form the desired cephalosporin derivative. tandfonline.com

A key advantage of this method is the ease of purification. The primary byproduct, diethyl phosphoric acid, is moderately acidic and can be easily removed from the reaction mixture by a simple extraction with a basic solution, such as saturated sodium hydrogen carbonate. tandfonline.com This circumvents the formation of stubborn side products and simplifies the isolation of the pure acylated cephalosporin, making the process efficient and convenient. tandfonline.com Research has demonstrated the utility of this method for producing various cephalosporin derivatives with different N-substituted groups at the C-7 position. tandfonline.com

Table 1: Synthesis of Cephalosporin Derivatives Using a Dialkyl Chlorophosphate Coupling Reagent tandfonline.com

EntryR Group in Side ChainSolventBaseReaction Time (h)Yield (%)
1HCH₂Cl₂Et₃N287
2CH₃CH₂Cl₂Et₃N290
3CH₂PhCH₂Cl₂Et₃N385
4C(CH₃)₂CO₂EtCH₂Cl₂Et₃N583
This table is based on data for Diethyl Chlorophosphate, which serves as a model for the reactivity of this compound.

Preparation of Specialized Organophosphorus Compounds

This compound is a foundational building block for creating a wide array of organophosphorus compounds with tailored properties. Its electrophilic phosphorus center readily reacts with various nucleophiles, enabling the construction of molecules with specific functional groups and applications.

Synthesis of β-Keto Phosphonates for Horner-Wadsworth-Emmons Homologation

β-Keto phosphonates are pivotal intermediates in organic synthesis, most notably as precursors for the Horner-Wadsworth-Emmons (HWE) reaction. organic-chemistry.orgwikipedia.org The HWE reaction is a powerful tool for forming alkenes with high stereoselectivity, typically favoring the (E)-isomer. wikipedia.orgalfa-chemistry.com

This compound provides a direct route to certain types of β-keto phosphonates. One effective strategy involves the reaction of β-enaminoesters with this compound in the presence of a base like triethylamine. This is followed by acidic hydrolysis to furnish the target β-keto phosphonate (B1237965). clockss.org These compounds are essential for HWE homologation, where they are deprotonated by a base to form a stabilized phosphonate carbanion. This carbanion then reacts with an aldehyde or ketone to generate an α,β-unsaturated carbonyl compound, effectively elongating the carbon chain. wikipedia.orgalfa-chemistry.com The synthesis of β-keto phosphonates is crucial for accessing key intermediates for complex natural products, such as prostaglandins. nih.gov

Table 2: Synthesis of β-Keto-β-alkanoyloxyphosphine Oxides via a Dialkyl Chlorophosphate Reagent clockss.org

EntryProduct Yield (%)
1PhMePh76
2PhEtPh71
3EtMePh88
4MeEtOEt91
This table is based on data for Diethyl Chlorophosphate, illustrating a synthetic pathway applicable to this compound.

Engineering of Organophosphorus Derivatives with Defined Functional Groups

The reactivity of this compound allows for the precise installation of phosphate and phosphonate moieties onto diverse molecular scaffolds, thereby creating specialized organophosphorus derivatives. This "engineering" approach is used to modify bioactive molecules or create compounds with unique chemical properties.

One prominent example is its use in promoting the Beckmann rearrangement of γ-phosphonyloximes to synthesize novel phosphonoamides and phosphonocaprolactams. researchgate.net In this reaction, the chlorophosphate activates the oxime hydroxyl group, facilitating a regioselective rearrangement to yield the corresponding amide or lactam functional group within the phosphonate-containing molecule. researchgate.net

Furthermore, this compound is employed for the direct phosphorylation of nucleophilic centers in heterocyclic compounds. It can react with N-heterocycles, such as tetrahydro-1,8-naphthyridine, in the presence of a strong base to form phosphoramidates or even C-phosphorylated products. beilstein-journals.org Similarly, it has been used to incorporate a phosphonate group onto the C-3 position of β-lactam rings, a core structure in many antibiotics. nih.gov

The Atherton-Todd reaction provides another pathway where dialkyl chlorophosphates act as key intermediates. In this process, a dialkyl H-phosphonate is treated with carbon tetrachloride and an amine, which generates a dialkyl chlorophosphate in situ. beilstein-journals.org This intermediate is then trapped by a nucleophile, such as an amine or alcohol, to produce phosphoramidates or phosphate esters, respectively. beilstein-journals.orgbeilstein-journals.org This method is a cornerstone for synthesizing organophosphorus compounds with defined P-N or P-O linkages.

Theoretical and Computational Chemistry Studies of Dimethyl Chlorophosphate

Electronic Structure and Bonding Characterization

The electronic structure of a molecule dictates its fundamental chemical and physical properties. Computational studies are crucial for characterizing the distribution of electrons and the nature of chemical bonds within DMCP.

Quantum chemical calculations are instrumental in analyzing the molecular orbitals of dimethyl chlorophosphate, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). According to Frontier Orbital Theory, the energies and shapes of these orbitals are key determinants of a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity).

Calculations, typically performed using Density Functional Theory (DFT) methods like B3LYP or B3PW91 with appropriate basis sets (e.g., 6-311G(d,p)), can determine the energies of these frontier orbitals. dergipark.org.tr The energy gap between the HOMO and LUMO (ΔEH-L) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, implying higher reactivity. nih.gov For organophosphorus compounds, the analysis of HOMO and LUMO can reveal how substituents affect the electronic properties and reactivity at the phosphorus center. nih.gov For instance, in related compounds, the LUMO is often localized on specific ligands, identifying them as the target for metal-to-ligand charge transfer, while the HOMO can be stabilized by electron-donating groups. nih.gov This type of analysis provides a quantitative foundation for predicting how DMCP will interact with other chemical species.

Reaction Energetics and Mechanism Predictions

Computational methods are extensively used to map out potential reaction pathways for DMCP, calculating the energy changes involved and identifying transition states. This predictive capability is vital for understanding its synthesis, decomposition, and interactions in various environments.

DFT and ab initio calculations are primary tools for investigating the mechanisms and energetics of chemical reactions involving DMCP. numberanalytics.com These methods have been applied to elucidate complex reaction pathways, such as the Atherton-Todd reaction, where a dialkyl chlorophosphate is formed as a key intermediate. nih.govbeilstein-journals.org Ab initio studies, using methods like Møller-Plesset (MP2) perturbation theory, have been employed to explore the reaction pathways between dimethyl phosphonate (B1237965) and carbon tetrachloride to produce this compound. bas.bg These calculations help to validate proposed mechanisms by locating transition structures and computing reaction energies. bas.bg

DFT studies have also been used to model the hydrolysis of DMCP on catalytic surfaces. For example, the reaction of DMCP with polyniobate nanothreads was investigated using a combination of spectroscopy and DFT calculations. acs.org The computations revealed that the reaction proceeds via a nucleophilic attack by a polyoxometalate oxygen atom at the phosphorus center of DMCP. acs.org Furthermore, DFT has been used to study the esterification reactions of similar compounds like diethyl chlorophosphate (DECP), demonstrating its ability to lower the energy barrier for the reaction compared to pathways where it is absent. researchgate.net Such studies provide detailed, step-by-step molecular-level understanding of reaction feasibility and kinetics. researchgate.net

Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecular systems, providing insights into complex processes that are not accessible through static calculations alone. For organophosphates like DMCP, MD simulations can model interactions with surfaces, diffusion, and decomposition over time.

Ab initio molecular dynamics (AIMD) simulations, which use quantum mechanical forces, have been used to explore the degradation mechanisms of nerve agent simulants on metal oxide surfaces like γ-Al₂O₃. acs.org These simulations can track bond-breaking and bond-forming events in real-time at various temperatures. For instance, AIMD studies on diisopropyl methylphosphonate (B1257008) (DIMP), a compound structurally related to DMCP, predicted that C–O bond cleavage is the initial decomposition step on a pristine alumina (B75360) surface. acs.org Such simulations reveal detailed atomistic mechanisms, such as the role of surface hydroxyl groups and the formation of various fragments as the reaction proceeds. acs.org

For larger systems or longer timescales, reactive force fields like ReaxFF are used in MD simulations. This approach has been applied to study the interaction of dimethyl methylphosphonate (DMMP) with amorphous silica (B1680970) surfaces, identifying the influence of surface hydration on adsorption and fragmentation mechanisms. researchgate.net These simulations are invaluable for understanding the complex interplay of factors governing the fate of DMCP on reactive surfaces.

Density Functional Theory (DFT) and Ab Initio Investigations of Reactivity

Intermolecular Interactions and Surface Adsorption Phenomena

The interaction of DMCP with solid surfaces is critical for applications in sensing, filtration, and decontamination. Computational studies provide a molecular-level picture of these adsorption processes and quantify the strength of the interactions.

Theoretical calculations are essential for determining the binding energies of DMCP on various substrates, which helps in understanding adsorption strength and designing effective sorbent materials. aip.org The adsorption of DMCP on amorphous silica nanoparticles has been investigated both experimentally and theoretically. researchgate.netresearchgate.netacs.org These studies show that DMCP adsorbs molecularly to silica via the formation of hydrogen bonds between the phosphoryl oxygen (P=O) of DMCP and the isolated silanol (B1196071) (Si-OH) groups on the surface. researchgate.netresearchgate.net

The activation energy for desorption, which is closely related to the binding energy, has been determined through these studies. Electron-withdrawing substituents on the phosphorus atom play a critical role in determining the strength of these hydrogen-bonding interactions. dtic.mil For DMCP, the substitution of a chlorine atom for a methyl group (as in DMMP) weakens the hydrogen bond, resulting in a lower desorption energy. acs.org

Computational studies have also explored the decomposition of DMCP on metal (hydr)oxides, such as disordered mesoporous zirconium (hydr)oxides. rutgers.edu DFT calculations have been used to correlate the charge on the phosphoryl oxygen with experimentally determined desorption energies for a series of simulants, including DMCP. rutgers.edu The interaction of DMCP has also been studied on complex metal salt surfaces like polyniobates, where DFT calculations elucidated the role of counterions in modulating the nucleophilic attack that initiates hydrolysis. acs.org

Table of Activation Energies for Desorption from Amorphous Silica

This table presents the experimentally determined activation energies for the desorption of this compound and related chemical warfare agent simulants from an amorphous silica surface at the zero-coverage limit. The data highlights the influence of molecular structure on the strength of surface interactions.

CompoundAbbreviationActivation Energy for Desorption (kJ/mol)Reference(s)
This compoundDMCP48.4 ± 1.0 researchgate.netresearchgate.net
Dimethyl methylphosphonateDMMP54.5 ± 0.3 researchgate.netresearchgate.net
Methyl dichlorophosphate (B8581778)MDCP dtic.mil
Trimethyl phosphate (B84403)TMP dtic.mil
Diisopropyl methylphosphonateDIMP dtic.mil
Note: The trend for activation energies was found to be MDCP < DMCP < TMP < DMMP < DIMP, indicating that DMCP binds less strongly than TMP, DMMP, and DIMP. dtic.mil

Adsorption Behavior on Amorphous Silica and Other Substrates

Theoretical and experimental studies have elucidated the fundamental interactions of this compound (DMCP) with various surfaces, most notably amorphous silica (a-SiO₂). Investigations using transmission infrared spectroscopy and temperature-programmed desorption (TPD) have shown that DMCP adsorbs molecularly onto amorphous silica nanoparticles. dtic.mil The primary mechanism of this adsorption is the formation of hydrogen bonds between the phosphoryl oxygen (P=O) of the DMCP molecule and isolated silanol (Si-OH) groups on the silica surface. dtic.milresearchgate.net

The strength of this interaction can be quantified by the activation energy for desorption (Eₐ), which has been determined experimentally. For DMCP on amorphous silica, the activation energy for desorption was found to be 48.4 ± 1.0 kJ/mol in the limit of zero coverage, after accounting for surface defects. dtic.mil This is notably lower than the desorption energy for dimethyl methylphosphonate (DMMP), a common chemical warfare agent simulant, which was measured at 54.5 ± 0.3 kJ/mol under similar conditions. dtic.mil The difference highlights the significant role that electron-withdrawing substituents, such as the chlorine atom in DMCP, play in modulating the strength of hydrogen-bonding interactions with the silica surface. researchgate.netdtic.mil The electron-withdrawing nature of the chlorine atom reduces the electron density on the phosphoryl oxygen, thereby weakening the hydrogen bond to the surface silanols compared to DMMP. researchgate.net

The following table summarizes the experimentally determined activation energies for desorption for DMCP and DMMP on amorphous silica.

CompoundActivation Energy for Desorption (kJ/mol)
This compound (DMCP)48.4 ± 1.0 dtic.mil
Dimethyl methylphosphonate (DMMP)54.5 ± 0.3 dtic.mil

Studies comparing a range of organophosphorus compounds have established a clear trend in their activation energies for desorption from amorphous silica. In the zero-coverage limit, the energies follow the order: Methyl Dichlorophosphate (MDCP) < this compound (DMCP) < Trimethyl Phosphate (TMP) < Dimethyl Methylphosphonate (DMMP) < Diisopropyl Methylphosphonate (DIMP). researchgate.netdtic.mil This trend further demonstrates the critical role of electron-withdrawing substituents in determining the adsorption energies through hydrogen-bonding interactions. researchgate.netdtic.mil

Beyond silica, the adsorption of DMCP has been investigated on other substrates, particularly in the context of catalysis and decomposition. Studies have explored its interaction with zirconium-based materials, such as disordered mesoporous zirconium (hydr)oxides and zirconium-containing polyoxometalates. jh.eduosti.gov On these materials, the adsorption is often a precursor to chemical reaction and is a critical first step in potential decontamination processes. osti.gov

Modeling Interfacial Reactivity and Heterogeneous Catalysis

Computational modeling, particularly using Density Functional Theory (DFT), has been instrumental in understanding the interfacial reactivity and catalytic decomposition of DMCP. A significant area of this research has focused on zirconium-based catalysts, such as zirconium-containing polytungstates (Zr-POMs). osti.govresearchgate.net These studies show that DMCP can serve as an effective and less toxic simulant for the nerve agent Sarin (B92409), exhibiting strong similarities in surface chemistry and decomposition pathways. osti.gov

Theoretical models have revealed that upon exposure to gaseous DMCP, a dimeric form of a zirconium polytungstate catalyst undergoes monomerization. osti.govresearchgate.net This structural change is crucial as it exposes coordinatively unsaturated Zr(IV) centers, which act as active sites for the subsequent nucleophilic hydrolysis of the DMCP molecule. osti.govresearchgate.net Computational calculations have quantified the interaction energies between DMCP and the catalyst.

The table below presents the calculated interaction energies for DMCP and Sarin with the dimeric catalyst.

CompoundInteraction Energy with Dimeric Catalyst (kJ/mol)
This compound (DMCP)61.5 osti.gov
Sarin (GB)58.2 osti.gov

This interaction with the catalyst significantly lowers the energy barrier for the monomerization of the dimer, facilitating the reaction. osti.gov The modeling of such catalytic systems provides atomic-level detail on bond-breaking and formation during the hydrolysis reaction, which is critical for the rational design of next-generation decontamination materials. researchgate.net

The broader field of modeling interfacial reactivity for organophosphates like DMCP also considers factors such as the role of surface defects, hydration levels, and the specific nature of the substrate. researchgate.netrsc.org For instance, molecular dynamics simulations on amorphous silica have shown that surface hydroxylation density strongly influences adsorption mechanisms, with low-density coverages potentially leading to stronger covalent bonding with surface defects and even molecular fragmentation. researchgate.net Similarly, theoretical studies on other metal oxides, such as molybdenum oxide and zinc oxide, highlight the importance of oxygen vacancies, surface hydroxyls, and the inherent acidity of the metal sites in determining the reaction pathways for decomposition. rsc.orgucr.edu These computational models are essential for predicting how different substrates will interact with and potentially catalyze the breakdown of DMCP and related compounds.

Advanced Analytical Methodologies for Detection and Characterization

Spectroscopic Techniques for Structural and Mechanistic Insights

Advanced spectroscopic techniques are indispensable for the detailed analysis of dimethyl chlorophosphate (DMCP), providing critical information on its structure, reactivity, and interactions with other molecules. These methods offer a window into the molecular world, enabling researchers to understand the fundamental properties of this important organophosphate compound.

Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Surface Studies

Infrared (IR) and Raman spectroscopy are powerful tools for obtaining a "vibrational fingerprint" of this compound. These techniques probe the vibrational modes of the molecule, which are unique to its structure and bonding. The resulting spectra provide a wealth of information for identifying the compound and studying its behavior.

Transmission infrared spectroscopy has been utilized to investigate the fundamental interactions of DMCP on amorphous silica (B1680970) nanoparticles. researchgate.netdtic.milnih.gov These studies reveal that DMCP adsorbs molecularly to the silica surface through the formation of hydrogen bonds between isolated silanol (B1196071) groups and the phosphoryl oxygen of the DMCP molecule. researchgate.netdtic.milnih.gov The strength of this interaction can be correlated with the shift in the ν(OH) vibrational mode of the silanol groups upon adsorption. researchgate.netdtic.milnih.gov

Key vibrational bands for DMCP include the P=O stretching vibration, which is a strong indicator of molecular dissociation. For instance, the appearance of the v(P=O) peak at 1274 cm⁻¹ and the v(P—O) peak at 1120 cm⁻¹ on barium titanate (BTO) indicates the molecular breakdown of DMCP. google.com Other characteristic vibrations include those associated with the CH₃-O and P-OCH₃ stretching, typically appearing around 1055 cm⁻¹. researchgate.net

Raman spectroscopy complements IR by providing information on different vibrational modes. It has been used to study the interactions of DMCP in solution and on surfaces. For instance, a liquid-phase surface-enhanced Raman spectroscopy (SERS) method using gold nanostars has been developed for the detection of DMCP, with a characteristic fingerprint peak observed at 755.97 cm⁻¹. scispace.com Theoretical studies predict that SERS could provide an enhancement of over 10⁴, allowing for highly sensitive detection. scispace.com

The table below summarizes key vibrational frequencies for this compound identified through spectroscopic studies.

Vibrational ModeFrequency (cm⁻¹)Spectroscopic MethodReference
P=O stretch1274IR google.com
P-O stretch1120IR google.com
CH₃-O or P-OCH₃ stretch1055IR researchgate.net
Fingerprint Peak755.97SERS scispace.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution and for monitoring the progress of chemical reactions. Both ¹H and ³¹P NMR are particularly valuable for studying this compound and its reactions.

³¹P NMR spectroscopy is highly effective for characterizing the hydrolysis of organophosphates like diethyl chlorophosphate (a close analog of DMCP). Studies have shown that under sub-equimolar water concentrations, a complex mixture of pyrophosphate and larger polyphosphate species are formed. The chemical shifts in the ³¹P NMR spectrum allow for the identification and quantification of these various breakdown products. For instance, the synthesis of a bisphosphorylated binol product using DMCP showed a characteristic signal at -5.31 ppm in the ³¹P NMR spectrum. nih.gov

¹H and ¹³C NMR are also crucial for identifying reaction products. For example, the formation of chloroethane (B1197429) during the hydrolysis of diethyl chlorophosphate was confirmed by the well-resolved resonances for the methylene (B1212753) protons adjacent to the chlorine atom in the ¹H NMR spectrum. Similarly, the synthesis of various phosphonate (B1237965) analogs using DMCP has been extensively characterized by ¹H and ³¹P NMR. nih.gov For example, the reaction of lithiated 2,5-dimethylazaferrocene with diethyl chlorophosphate yielded products that were characterized by ¹H and ³¹P{¹H} NMR. rsc.org

Mass Spectrometry (MS) for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio of ions, making it invaluable for identifying reaction intermediates and final products in studies involving this compound.

Gas chromatography-mass spectrometry (GC-MS) has been employed to identify the products of DMCP reactions. In studies of DMCP detoxification, GC-MS analysis revealed that chloromethane (B1201357) was a major surface reaction product, indicating hydrolysis as a key detoxification pathway. researchgate.net High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition of newly synthesized compounds. For instance, the synthesis of fluorescent probes for organophosphate detection involves characterization of the products by HRMS to confirm their structure. bohrium.com

Tandem mass spectrometry (MS/MS) provides even greater structural detail by fragmenting ions and analyzing the resulting daughter ions. This technique has been used to investigate the fragmentation mechanism of organophosphates, where intramolecular chlorine atom transfer can lead to the formation of protonated this compound. acs.org

UV-Visible Absorption and Fluorescence Spectroscopy for Sensing Applications

UV-Visible absorption and fluorescence spectroscopy are powerful techniques for developing sensors for the detection of this compound and other organophosphates. These methods rely on changes in the optical properties of a sensor molecule upon interaction with the target analyte.

UV-Visible spectroscopy can monitor changes in the absorption spectrum of a chemosensor upon addition of an organophosphate. For example, the addition of diethyl chlorophosphate (DCP) to a solution containing a fluorescent probe can lead to noticeable changes in the UV-Vis absorption peaks. bohrium.com

Fluorescence spectroscopy is particularly well-suited for developing highly sensitive detection methods. Many fluorescent probes have been designed to detect organophosphate simulants like DCP. mdpi.comacs.org These probes often exhibit a "turn-on" or "turn-off" fluorescence response in the presence of the analyte. For instance, a novel two-site chemodosimeter, SWJT-4, shows a significant fluorescence enhancement upon reaction with DCP. mdpi.com The mechanism often involves a chemical reaction between the probe and the organophosphate that alters the electronic structure of the fluorophore, leading to a change in its emission properties. mdpi.comacs.orgacs.orgnih.gov

Development of Chemical Sensors and Detection Systems

The development of robust and sensitive chemical sensors for the detection of organophosphates like this compound is a critical area of research, driven by the need for rapid and on-site analysis.

Design and Mechanism of Fluorescent Probes and Chemodosimeters for Organophosphate Simulants

Fluorescent probes and chemodosimeters are at the forefront of sensor development for organophosphate simulants. These molecules are designed to undergo a specific chemical reaction with the target analyte, resulting in a measurable change in their fluorescence properties. bohrium.comrsc.org

A common design strategy involves incorporating a reactive site, such as a hydroxyl or oxime group, into a fluorescent scaffold. mdpi.comresearchgate.net The organophosphate phosphorylates this reactive site, which in turn modulates the fluorescence of the molecule. mdpi.comacs.orgnih.gov For example, 4-pyridyl-5-hydroxyethyl structures react with organophosphate simulants and cyclize to form a highly fluorescent dihydroquinolizinium ring. acs.orgacs.orgnih.gov

Chemodosimeters are a class of sensors that undergo an irreversible chemical transformation upon reaction with the analyte. A novel two-site chemodosimeter, SWJT-4, was designed with two oxime groups that react with diethyl chlorophosphate (DCP) to form a cyano group and an isoxazole (B147169) ring, leading to a "turn-on" fluorescence response. mdpi.comnih.gov Another approach involves a ratiometric fluorescent switch, BIPQ, which reacts with DCP through a nucleophilic substitution followed by ring closure, causing a distinct color change under UV light. bohrium.comnih.gov

The sensitivity of these probes can be remarkable, with some capable of detecting organophosphates at nanomolar concentrations. For example, the SWJT-4 probe has a detection limit of 53.0 nM for DCP in aqueous solution. mdpi.com Test strips coated with these fluorescent probes have also been developed for the rapid and visual detection of organophosphate vapors. mdpi.comnih.gov

The table below summarizes various fluorescent probes and chemodosimeters developed for the detection of organophosphate simulants.

Probe/ChemodosimeterTarget AnalyteDetection MechanismKey FeaturesReference
SWJT-4Diethyl chlorophosphate (DCP)Dual reaction at two oxime sites"Turn-on" fluorescence, color change, detection in aqueous solution and vapor phase mdpi.comnih.gov
BIPQDiethyl chlorophosphate (DCP)Nucleophilic substitution and ring closureRatiometric emission, color change under UV light, detection in solution and gas phase bohrium.comnih.gov
4-Pyridyl-5-hydroxyethyl structuresDiethylchlorophosphate, DiisopropylfluorophosphateCyclization to form a dihydroquinolizinium ringIncreased fluorescence response acs.orgacs.orgnih.gov
PQSPDiethyl chlorophosphate (DCP)Catalytic protonation and aggregationDual-state emission in solution and solid states, ultrafast response time nih.gov
Rational Design Principles and Optoelectronic Responses

Electrochemical and Molecularly Imprinted Polymer-Based Detection Methodologies

Electrochemical methods, particularly when combined with the specificity of molecularly imprinted polymers (MIPs), provide a robust avenue for the sensitive and selective detection of this compound and its analogs. scirp.orgscirp.org MIPs are synthetic polymers engineered with recognition sites that are complementary in shape, size, and chemical functionality to a template molecule. nih.gov

In this methodology, a template molecule, such as diethyl chlorophosphate (DCP), is used during the polymerization process. scirp.orgpsu.edu After polymerization, the template is removed, leaving behind specific cavities in the polymer matrix that can selectively rebind the target analyte. nih.gov These MIPs can be integrated into sensor platforms, for instance, as a polymer inclusion membrane in a potentiometric sensor. scirp.orgscirp.orgpsu.edu The binding of the analyte to the MIP causes a measurable change in an electrochemical property, such as potential or impedance. scirp.orgupnm.edu.my

These sensors have demonstrated excellent performance, including very low detection limits and high selectivity against structurally similar interfering compounds. scirp.orgpsu.edu The stability and reusability of such sensors are also notable advantages. scirp.org

Table 2: Performance of a Molecularly Imprinted Polymer (MIP) Based Potentiometric Sensor for Diethyl Chlorophosphate (DCP)

ParameterFinding
Sensor Type Imprinted Polymer Inclusion Membrane (IPIM) based potentiometric sensor scirp.orgpsu.edu
Detection Limit 1 x 10⁻⁹ mol·L⁻¹ (0.17 ppb) scirp.orgpsu.edu
Linear Range 1 x 10⁻⁹ to 1 x 10⁻⁴ mol·L⁻¹ and 1 x 10⁻⁴ to 1 x 10⁻¹ mol·L⁻¹ scirp.org
Response Time 5 minutes at optimal pH scirp.orgpsu.edu
Optimal pH 10.5 scirp.orgpsu.edu
Selectivity Selective against pinacolyl methylphosphonate (B1257008), dimethyl methyl phosphonate, and methylphosphonic acid scirp.orgpsu.edu
Stability Stable for 3 months; reusable more than 30 times scirp.org

Surface Science Techniques for Probing Adsorption and Reactivity

Understanding the fundamental surface chemistry of this compound is critical for developing next-generation decontamination materials, protective coatings, and sensors. researchgate.netdtic.mil Surface science techniques provide molecular-level insights into the adsorption, desorption, and reaction of DMCP on various substrates, including model surfaces and militarily relevant materials. researchgate.netdtic.mil By employing a suite of ultra-high vacuum techniques, researchers can probe the binding mechanisms, reaction pathways, and energetics that govern the interaction of DMCP at the gas-solid interface. researchgate.netdtic.mil

Temperature-programmed desorption (TPD) is a powerful technique used to study the energetics of surface-adsorbate bonds. dtic.milacs.org In a TPD experiment, a surface is dosed with an adsorbate, such as DMCP, at a low temperature. The surface is then heated at a linear rate, and a mass spectrometer monitors the molecules that desorb into the gas phase. acs.org The temperature at which the desorption rate is maximal correlates with the activation energy for desorption, providing a measure of the binding strength. nih.gov

Studies on amorphous silica nanoparticles have shown that DMCP adsorbs molecularly through the formation of hydrogen bonds between surface silanol groups and the phosphoryl oxygen of the DMCP molecule. dtic.milacs.orgnih.gov TPD experiments have determined the activation energy for desorption for a single DMCP molecule from amorphous silica to be 48.4 ± 1.0 kJ/mol in the limit of zero coverage. dtic.milnih.gov This is notably weaker than the binding of dimethyl methylphosphonate (DMMP) (54.5 ± 0.3 kJ/mol), indicating that the substitution of a methyl group with a chlorine atom reduces the strength of the hydrogen bond with the silica surface. dtic.milnih.gov

Table 3: Activation Energies for Desorption of DMCP and DMMP from Amorphous Silica

CompoundActivation Energy (Zero-Coverage Limit)
This compound (DMCP)48.4 ± 1.0 kJ/mol dtic.milnih.gov
Dimethyl methylphosphonate (DMMP)54.5 ± 0.3 kJ/mol dtic.milnih.gov

X-ray photoelectron spectroscopy (XPS) and X-ray absorption spectroscopy (XAS) are indispensable tools for investigating the surface chemistry of DMCP. XPS provides quantitative information about the elemental composition and, crucially, the chemical state of atoms on a surface. researchgate.net XAS, along with its variant X-ray magnetic circular dichroism (XMCD), offers element-specific insights into the electronic structure and magnetic properties of materials interacting with DMCP. bohrium.comresearchgate.net

XPS has been used to study the decomposition of DMCP and its simulants on various metal oxides. jh.edu For example, analysis of the P 2p core level spectrum can distinguish between molecularly adsorbed species and decomposition products. jh.edu In studies on zirconium (hydr)oxides, XPS was used to analyze the surface composition and determine the relative amounts of ZrO₂ and Zr(OH)₄, which influences the material's reactivity towards DMCP.

XAS and XMCD studies on Fe₂O₃ nanoparticles revealed that exposure to DMCP vapor induces a redox reaction in the nanoparticles, confirmed by changes in the Fe L-edge spectra. bohrium.comresearchgate.net This interaction leads to a significant lowering of the magnetic moment of the iron oxide, suggesting that these materials could be used in magnetic or impedance-based sensors. bohrium.comresearchgate.net XAS has also been employed to probe the local coordination environment of atoms in materials like polyniobates, providing structural information relevant to their reactivity with DMCP. acs.org

X-ray diffraction (XRD) is a fundamental technique for characterizing the structural properties of materials used in the study of this compound. malvernpanalytical.com XRD provides information on the phase identity, crystallinity, and crystallite size of materials, which are critical parameters that can influence surface reactivity. malvernpanalytical.com

In the context of DMCP decomposition, XRD has been used to characterize the structure of catalytic and sorbent materials both before and after interaction with the analyte. For example, XRD analysis of zirconium (hydr)oxide materials showed a mixture of ZrO₂, Zr(OH)₄, and NaNO₃ phases, and revealed that the underlying structure did not significantly change after treatment with H₂O₂ to induce mesoporosity, even though this treatment enhanced reactivity towards DMCP. Similarly, XRD was used to confirm the structure of Fe₂O₃ nanoparticles used in sensing applications for DMCP. bohrium.com The technique is essential for confirming that a synthesized material has the desired crystal structure and for assessing its stability under reaction conditions. malvernpanalytical.com

X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS)

Chromatographic Separations in Complex Chemical Analysis

The accurate detection and quantification of this compound (DMCP) in complex matrices such as environmental, biological, and industrial samples present significant analytical challenges. The inherent complexity of these samples, which contain numerous interfering compounds, necessitates powerful separation techniques to isolate the target analyte prior to detection. Chromatographic methods, particularly gas chromatography (GC) and liquid chromatography (LC), are fundamental to achieving the required selectivity and sensitivity for reliable analysis. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase, enabling the isolation of DMCP from confounding matrix components.

Gas Chromatography (GC)

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile organophosphorus compounds, including this compound. When coupled with selective detectors, GC provides robust and sensitive analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful combination for the analysis of DMCP. researchgate.net The gas chromatograph separates the volatile components of a sample, which are then introduced into the mass spectrometer for detection and structural elucidation. GC-MS analyses have been employed to study the decomposition products of DMCP, confirming its identity in various contexts. researchgate.net For instance, in studies of DMCP degradation on metal oxide surfaces, GC-MS was used to identify reaction products like chloromethane, indicating a hydrolysis detoxification pathway. researchgate.net The high-resolution separation capabilities of GC are essential for resolving analytes from complex mixtures, such as those found in environmental or industrial settings. researchgate.net

Gas Chromatography with Flame Photometric Detection (GC-FPD): The flame photometric detector is highly selective for phosphorus-containing compounds, making it exceptionally well-suited for analyzing DMCP and its metabolites. d-nb.info In this method, the column effluent is burned in a hydrogen-rich flame, and the emission of specific wavelengths of light from phosphorus species is measured. This selectivity minimizes interference from non-phosphorus compounds in the matrix. Research on related organophosphorus pesticide metabolites has demonstrated the effectiveness of GC-FPD using packed glass columns like 5% OV-210 on Gas Chrom Q. d-nb.info Derivatization techniques, such as benzylation, can also be employed to improve the volatility and chromatographic behavior of related ionic phosphate (B84403) compounds before GC analysis. d-nb.info

The table below summarizes typical parameters used in GC-based analysis for organophosphorus compounds, including simulants chemically related to DMCP.

Table 1: Illustrative Gas Chromatography (GC) Parameters for Organophosphorus Compound Analysis

Parameter Gas Chromatography (GC) Gas Chromatography-Mass Spectrometry (GC-MS)
Column Type 5% OV-210 on 80/100 mesh Gas Chrom Q (glass column) d-nb.info HP-Innowax acs.org
Column Dimensions 6 ft x 2-mm i.d. d-nb.info Not Specified
Injector Temperature 250 °C d-nb.info Not Specified
Oven Temperature Program Programmed from 170°C to 225°C d-nb.info Not Specified
Carrier Gas Helium (He) at 30 mL/min d-nb.info Nitrogen (N₂) acs.org
Detector Flame Photometric Detector (FPD) - Phosphorus Mode d-nb.info Mass Spectrometer (e.g., Agilent 5973N) researchgate.net

| Detector Temperature | 250 °C d-nb.info | 260 °C (FPD used in a comparative study) acs.org |

Liquid Chromatography (LC)

Liquid chromatography, especially when coupled with tandem mass spectrometry (LC-MS/MS), offers a highly sensitive and specific alternative for the analysis of a broader range of compounds, including those that are non-volatile or thermally labile.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): This technique provides rapid analysis with high resolution and sensitivity. While direct analysis of DMCP using this method is not extensively detailed in the provided context, its use in quality control for active pharmaceutical ingredients (APIs), where DMCP was a reagent, highlights its capability. researchgate.net The method was validated for detecting potential impurities with extremely low limits of detection (LOD) and quantification (LOQ), demonstrating its high sensitivity. researchgate.net LC-MS/MS is particularly effective in mitigating matrix effects, where co-eluting substances can suppress or enhance the ionization of the target analyte. nih.gov The chromatographic separation step is crucial for separating the analyte of interest from the bulk of the matrix components, thereby ensuring more accurate quantification. nih.gov

The analysis of complex matrices like river water for other organophosphorus compounds has been successfully achieved using LC-MS/MS, with method quantification limits in the low nanogram-per-liter range. nih.gov This underscores the suitability of the technique for trace-level detection required in environmental monitoring.

The table below outlines typical parameters for the LC-MS/MS analysis of compounds in complex matrices, based on methodologies for related substance classes.

Table 2: Representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

Parameter UPLC-MS/MS
Column Type HPLC Octyldecylsilane (C18) researchgate.net
Mobile Phase Acetonitrile/Water based researchgate.netnih.gov
Ionization Source Electrospray Ionization (ESI) nih.gov
Detection Mode Tandem Mass Spectrometry (MS/MS) researchgate.net
Key Application Quantification of genotoxic impurities and organophosphorus compounds in pharmaceutical and water samples. researchgate.netnih.gov
Ion Transitions Specific precursor-to-product ion transitions are monitored for high selectivity (e.g., m/z 329.20 to m/z 281.90 for an impurity). researchgate.net

| Limit of Quantification (LOQ) | As low as 0.18 ppm to 0.375 ppm for impurities in an API. researchgate.net |

Environmental Transformation and Degradation Pathways in Research

Heterogeneous Catalytic Decomposition on Metal Oxides and Metal-Organic Frameworks (MOFs)

The decomposition of organophosphorus compounds like dimethyl chlorophosphate on solid surfaces is a key area of study. Metal oxides and, more recently, Metal-Organic Frameworks (MOFs) have shown promise as reactive materials for this purpose.

Zirconium (hydr)oxides (ZrO2/Zr(OH)4) have been identified as promising materials for the decomposition of chemical warfare agent simulants, including this compound (DMCP). rutgers.edu Mechanistic studies suggest that the decomposition of DMCP on these surfaces is a complex process.

One proposed mechanism involves a two-step process: an initial bonding of the phosphorus moiety to the surface, followed by hydrolysis. rutgers.edu Research using Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) on ZrO2/Zr(OH)4 has provided more detailed insights. The decomposition of DMCP appears to proceed through the consumption of bridged hydroxyl groups (b-OH) present on the surface of the zirconium (hydr)oxide. rutgers.eduacs.org For materials treated to enhance reactivity, an additional hydrolytic decomposition pathway has been observed. rutgers.eduacs.orgresearchgate.net

The decomposition products identified on the surface include dimethyl phosphonate (B1237965) (DMHP) and a zirconium-bound methoxy (B1213986) group. rutgers.eduacs.orgresearchgate.net The presence of these species indicates the cleavage of bonds within the DMCP molecule upon interaction with the active sites on the zirconium (hydr)oxide surface. Studies on the simulant dimethyl methylphosphonate (B1257008) (DMMP) on zirconium oxide clusters have also shown that decomposition occurs via the scission of a P-OCH3 bond. jh.edu

The physical and chemical properties of the catalytic material play a crucial role in the efficiency of this compound decomposition. Research has demonstrated a strong correlation between the surface area, porosity, and the number of active sites of a material and its reactivity towards DMCP.

A significant enhancement in the decomposition of DMCP has been observed on mesoporous zirconium (hydr)oxides. rutgers.eduacs.org The creation of mesopores, for instance by treating nonporous zirconium hydr(oxides) with hydrogen peroxide, can increase the surface area by an order of magnitude. rutgers.eduacs.orgresearchgate.net This increased surface area provides more sites for the adsorption and subsequent decomposition of DMCP molecules.

The chemical nature of the surface is also critical. Active sites, such as surface-bound hydroxyl groups and Lewis acidic sites on metal oxides, are important for the initial adsorption of organophosphorus compounds. mdpi.com In the case of zirconium (hydr)oxides, the introduction of surface defects like oxygen vacancies has been shown to increase reactivity. rutgers.edu The decomposition of DMCP is suggested to proceed through the consumption of bridged hydroxyl groups, which act as reactive sites. rutgers.eduacs.org Therefore, materials with a high density of these active sites, coupled with a large and accessible surface area, exhibit superior performance in the degradation of this compound.

Table 1: Impact of H2O2 Treatment on Zirconium (Hydr)oxide Properties and DMCP Reactivity This table is based on data presented in the text and provides a qualitative summary.

Property Untreated ZrO2/Zr(OH)4 H2O2-Treated ZrO2/Zr(OH)4
Porosity Nonporous Mesoporous (avg. diameter 3.1 nm) rutgers.eduacs.orgresearchgate.net
Surface Area Lower Increased by an order of magnitude rutgers.eduacs.orgresearchgate.net
Reactivity towards DMCP Baseline Enhanced rutgers.eduacs.orgresearchgate.net

| Primary Decomposition Pathway | Consumption of bridged hydroxyls rutgers.eduacs.org | Consumption of bridged hydroxyls & additional hydrolytic pathway rutgers.eduacs.org |

Metal-Organic Frameworks (MOFs) are a class of porous materials that have shown exceptional results in the decomposition of chemical warfare agents and their simulants. rutgers.edu Their high degree of tunability allows for the systematic study of how different components of the MOF structure affect degradation efficiency.

The identity of the metal center in the MOF's node is a key factor. Studies comparing different metal centers have found that for the degradation of organophosphorus compounds in methanol, zirconium (Zr) is a more effective metal center than europium (Eu) or yttrium (Y). researchgate.netrsc.org The catalytic activity of Zr-based MOFs is often attributed to undercoordinated zirconium sites on the MOF node, which can be intrinsic to the structure or arise from defects. osti.gov These sites are believed to be the primary locations for the hydrolysis of the nerve agent. osti.gov

The organic linkers that connect the metal nodes can also be functionalized to enhance reactivity. However, research on the solvolysis of organophosphates in non-aqueous environments has indicated that for some systems, the accessibility to the metal center can be limited by bulky functional groups on the linkers. osti.gov For instance, in a study comparing UiO-66 and its dihydroxy-functionalized analogue, the unfunctionalized UiO-66 showed higher performance, which was correlated with a higher surface area and potentially more accessible active sites. osti.gov The triangular apertures of some MOFs, like UiO-66, may also be too small to allow molecules like DMCP to access all potential active sites within the pores unless missing-linker defects are present. osti.gov

Role of Surface Area, Porosity, and Active Sites in Reactive Adsorption

Hydrolytic and Solvolytic Degradation in Aqueous and Non-Aqueous Model Systems

Hydrolysis is a primary pathway for the degradation of this compound. researchgate.net This process involves the reaction of the compound with water, leading to the cleavage of the P-Cl bond and potentially the P-OCH3 bonds. Studies on various materials have confirmed that hydrolysis is a key mechanism in the detoxification of DMCP. For example, on certain modified carbon textiles, the formation of chloromethane (B1201357) as a reaction product indicates that hydrolysis is a significant degradation path. researchgate.net Similarly, research on polyniobate nanothreads has shown that they rapidly hydrolyze gaseous DMCP. acs.org

In addition to aqueous systems, the degradation of organophosphorus compounds has been investigated in non-aqueous environments, a process known as solvolysis. This is particularly relevant for the decontamination of sensitive equipment that could be damaged by water. rsc.orgosti.gov Research into the effectiveness of MOFs for degrading organophosphorus compounds in non-aqueous solvents, such as methanol, has been undertaken. researchgate.netrsc.org This process, termed methanolysis, relies on the MOF to catalyze the reaction between the organophosphate and the alcohol solvent. Findings indicate that Zr-based MOFs are effective for the solvolysis of these compounds. researchgate.netrsc.org The study of solvolytic pathways provides valuable insights for the design of materials for decontamination in a wider range of environmental conditions.

Oxidative Degradation Processes in Environmental Analogues

Oxidative processes represent another important route for the transformation of organophosphorus compounds in the environment. These reactions involve the interaction of the compound with oxidizing species, which can lead to its decomposition into less toxic products.

Fundamental research has explored the reactions of organophosphate simulants with various oxidizing species. One area of study involves the use of hydrogen peroxide (H2O2) in conjunction with catalytic materials. For example, the decomposition of H2O2 on the surfaces of metal oxides like ZrO2 and TiO2 has been investigated to understand the generation of reactive oxygen species that can then degrade contaminants. acs.org The mechanism of H2O2 decomposition on these surfaces is a key factor in their catalytic oxidative performance. acs.org

Another line of research has examined the reaction of organophosphates with atomic oxygen (O(3P)). Studies on the oxidative destruction of diisopropyl methylphosphonate (DIMP), a nerve agent simulant, have shown that the reaction is initiated by a hydrogen abstraction. uchicago.edu This initial step leads to a cascade of secondary reactions involving the resulting radicals. uchicago.edu While this process leads to the formation of new, more stable products, it has been observed that these products can form a protective layer on the surface, potentially hindering the complete destruction of thicker films of the contaminant. uchicago.edu Gaseous dimethyl dioxirane (B86890) (DMDO) has also been evaluated as a gaseous oxidizing agent for the degradation of organophosphate simulants like diphenyl chlorophosphate (DPCP), showing a significant reduction in the simulant concentration after exposure. dtic.mil These fundamental studies are crucial for developing effective oxidative decontamination technologies.

Research Implications for Organophosphate Fate and Transport

The study of this compound's environmental transformation pathways has significant implications for understanding the broader fate and transport of organophosphate (OP) compounds in the environment. geoscienceworld.org Because OPs are used extensively and can be transported over long distances through the atmosphere and water, grasping their degradation mechanisms is vital for environmental risk assessment. geoscienceworld.org

Research on DMCP as a chemical warfare agent simulant provides a valuable, less toxic model for studying the decomposition of highly hazardous nerve agents. researchgate.net The detailed investigation of its hydrolysis on various surfaces like metal oxides and MOFs reveals fundamental mechanisms, such as nucleophilic attack and the role of surface hydroxyl groups, that are applicable to a wide range of organophosphates. acs.orgnih.govrutgers.edu This knowledge is crucial for developing effective decontamination technologies. wpmucdn.com

Understanding the degradation of DMCP helps predict the environmental behavior of other organophosphates. For instance, the persistence of chlorinated organophosphates and their potential for long-range transport via ocean currents is a significant concern. mdpi.com The hydrolysis rates and products identified in DMCP studies can be used to model the persistence and transformation of related pesticides and industrial chemicals in aquatic systems. mdpi.com The general processes governing OP fate—including sorption, hydrolysis, photolysis, and biodegradation—are often poorly understood under real-world conditions. geoscienceworld.org Laboratory studies on compounds like DMCP provide controlled data on these individual processes. For example, while photolysis is often a minor dissipation pathway for some OPs, the rate can be significantly increased in the presence of a catalyst. nih.gov Similarly, hydrolysis rates are highly dependent on pH and temperature, and data from DMCP research contributes to models that predict how long other OPs might persist in groundwater at different conditions. geoscienceworld.org

Conclusion and Future Directions in Dimethyl Chlorophosphate Research

Synthesis of Key Research Findings and Methodological Advancements

Dimethyl chlorophosphate (DMCP) is an organophosphorus compound that has garnered significant attention in research, primarily as a simulant for highly toxic nerve agents like sarin (B92409) (GB) and soman (B1219632) (GD). sci-hub.se Its use allows for the safer study of detection and decomposition mechanisms relevant to chemical warfare agents (CWAs). acs.orgresearchgate.net

Key research findings have centered on the development of materials and methods for the effective decomposition and detection of DMCP. A notable advancement involves the use of polyniobate nanothreads, which have been shown to rapidly hydrolyze gaseous DMCP. acs.org Studies combining X-ray, IR, and Raman spectroscopies with computational analysis have revealed that the reaction mechanism involves a nucleophilic attack of polyoxometalate (POM) oxygen at the phosphorus atom. acs.org This research has highlighted the significant role of counterions in modulating the reactivity of the POM, a previously unnoted paradigm. acs.org

Another area of significant progress is the use of disordered mesoporous zirconium (hydr)oxides for DMCP decomposition. acs.org Treatment of these materials with hydrogen peroxide induces the formation of mesopores and surface oxygen vacancies, leading to a substantial increase in surface area and enhanced reactivity towards DMCP. acs.org Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) has been instrumental in elucidating the decomposition pathways, suggesting the consumption of bridged hydroxyl groups and an additional hydrolytic pathway in the treated material. acs.org

Methodological advancements have also been prominent in the development of sensitive and selective detection systems for DMCP. Fluorescent probes and chemosensors have been designed for the visual and instrumental detection of DMCP in both liquid and vapor phases. bohrium.comnih.gov These sensors often rely on a chemodosimetric approach, where the reaction of the probe with DMCP leads to a measurable change in fluorescence or color. bohrium.comnih.gov For instance, some probes exhibit a "turn-on" fluorescence response with high sensitivity and low detection limits, reaching nanomolar concentrations. nih.gov The sensing mechanisms can involve complex reactions, such as the formation of a cyano group and an isoxazole (B147169) ring from a dual-site probe upon reaction with DMCP. nih.gov

The table below summarizes some of the key research findings and the methodologies employed:

Research AreaKey FindingMethodological Advancement
Decomposition Polyniobate nanothreads rapidly hydrolyze gaseous DMCP. acs.orgMultimodal approach combining X-ray, IR, and Raman spectroscopies with computational analysis. acs.org
Decomposition Mesoporous zirconium (hydr)oxides show enhanced reactivity towards DMCP. acs.orgUse of H₂O₂ to create mesopores and surface oxygen vacancies; DRIFTS for pathway analysis. acs.org
Detection Development of highly sensitive and selective fluorescent probes for DMCP. bohrium.comnih.govChemodosimetric approach leading to "turn-on" fluorescence and visual color changes. bohrium.comnih.gov
Surface Interaction DMCP adsorbs molecularly to amorphous silica (B1680970) via hydrogen bonds. researchgate.netTransmission infrared spectroscopy and temperature-programmed desorption (TPD) to determine binding energies. researchgate.net

Identification of Emerging Research Frontiers and Unresolved Questions

While significant strides have been made, several emerging research frontiers and unresolved questions remain in the study of this compound. A primary area of future research is the development of even more sensitive, selective, and rapid detection methods, particularly for real-world applications. While many current methods are effective in laboratory settings, their performance under various environmental conditions and in the presence of a wide range of interferents needs further investigation. acs.org

A significant challenge lies in translating laboratory-developed detection systems, such as fluorescent probes on paper strips, into robust, field-deployable devices for real-time monitoring. sci-hub.se This requires addressing issues of stability, shelf-life, and ease of use for non-expert operators.

Furthermore, the development of materials for the catalytic and complete degradation of DMCP and related compounds into non-toxic products is a critical research frontier. While materials like modified zirconium oxides and polyniobates show promise, understanding the long-term stability and efficiency of these catalysts is essential. acs.orgacs.org Unresolved questions include the precise nature of the active sites and the potential for catalyst deactivation over time.

The investigation of novel reactive materials continues to be a priority. This includes the design and synthesis of new metal-organic frameworks (MOFs), polymers, and nanocomposites with tailored properties for DMCP capture and detoxification. mdpi.com The exploration of affinity ionic liquids for chemoselective gas sensing also represents a promising avenue. mdpi.com

Key emerging research frontiers are outlined in the table below:

Research FrontierUnresolved Questions
Field-Deployable Sensors How can laboratory-based sensors be made robust and user-friendly for real-world applications? sci-hub.se What is their long-term stability and performance in complex environments?
Catalytic Degradation What are the most effective and sustainable catalysts for the complete mineralization of DMCP into harmless byproducts? How do these catalysts perform over extended periods?
Novel Reactive Materials What new MOFs, polymers, or nanocomposites can be designed for superior DMCP adsorption and decomposition? mdpi.com Can affinity ionic liquids provide enhanced selectivity in gas sensing? mdpi.com
Mechanism of Action What are the detailed molecular mechanisms of interaction between DMCP and novel sensor and decontamination materials?

Interdisciplinary Research Opportunities in Advanced Materials and Chemical Biology

The study of this compound offers a fertile ground for interdisciplinary research, bridging the fields of advanced materials science and chemical biology.

In advanced materials , there are significant opportunities to design and synthesize novel materials with precisely controlled structures and functionalities for DMCP interaction. This includes the development of:

Hierarchically porous materials that can enhance the diffusion and capture of DMCP molecules.

Smart materials that can not only detect but also autonomously initiate the decomposition of DMCP upon detection.

Nanocomposites that integrate different materials, such as metal oxides and carbon nanotubes, to achieve synergistic effects in sensing and degradation. mdpi.com

The table below highlights potential interdisciplinary research areas:

FieldResearch Opportunity
Advanced Materials Design of hierarchically porous and "smart" materials for autonomous detection and decomposition.
Chemical Biology Development of enzyme-based biosensors and biomimetic catalysts for DMCP detection and neutralization.
Computational Chemistry In-silico screening of new materials and prediction of reaction pathways for DMCP interaction.

In chemical biology , the use of DMCP as a less toxic surrogate for nerve agents opens up avenues for studying the fundamental biochemical interactions of organophosphates. sci-hub.se This includes:

Designing biomimetic catalysts that mimic the active sites of enzymes like acetylcholinesterase for the efficient hydrolysis of the P-Cl bond in DMCP. sci-hub.se

Developing enzyme-based biosensors that can provide highly specific and sensitive detection of DMCP.

Utilizing DMCP to probe the mechanisms of protein and nucleic acid modification by organophosphorus compounds, which has broader implications for understanding toxicology and developing potential antidotes. chemimpex.com

The synergy between these fields, further enhanced by computational chemistry for the in-silico design and screening of new materials and the prediction of reaction mechanisms, will be crucial for advancing our capabilities to detect and neutralize the threat posed by organophosphorus agents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.